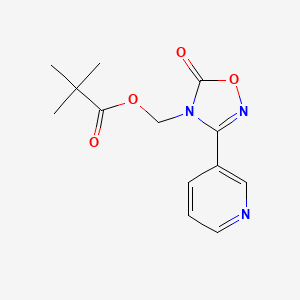

3,5-Dichloro-2-hydroxybenzenesulfonamide

Vue d'ensemble

Description

3,5-Dichloro-2-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H5Cl2NO3S . It has an average mass of 242.080 Da and a monoisotopic mass of 240.936722 Da . This compound exhibits immense potential in scientific research, including drug synthesis, organic chemistry, and medicinal research.

Molecular Structure Analysis

The molecular structure of this compound consists of 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . The compound has a polar surface area of 89 Ų and a molar refractivity of 50.4±0.4 cm³ .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 420.5±55.0 °C at 760 mmHg, and a flash point of 208.1±31.5 °C . It has a molar volume of 140.7±3.0 cm³ and a surface tension of 66.9±3.0 dyne/cm . The compound also has a LogP of 2.74, indicating its lipophilicity .Applications De Recherche Scientifique

Chromogenic Detection in Clinical Chemistry

3,5-Dichloro-2-hydroxybenzenesulfonamide plays a significant role in the chromogenic detection system for the enzymatic assay of uric acid in biological fluids. Fossati, Prencipe, and Berti (2010) developed this system, which is reliable, simple, rapid, and suitable for both manual and automated procedures. This advancement significantly improved the process of assaying uric acid in serum and urine, making it a vital component in clinical chemistry diagnostics (Fossati & Prencipe, 2010).

Synthesis and Chemical Reactions

The compound has been utilized in various chemical syntheses and reactions. For instance, Suzue and Irikura (1968) used 2-hydroxybenzenesulfonamides for preparing derivatives with potential hypoglycemic properties. Their synthesis involved several steps, including the use of this compound, demonstrating its versatility in organic synthesis (Suzue & Irikura, 1968).

Development of Anticancer Drugs

The compound has been explored for its potential in anticancer drug development. For example, Gul et al. (2018) synthesized new dibenzensulfonamides to develop new anticancer drug candidates. These compounds were tested for their cytotoxicities and inhibitory effects on various tumor cell lines, demonstrating the potential of this compound derivatives in cancer treatment (Gul et al., 2018).

Use in Bioorganic Chemistry

In bioorganic chemistry, Rathish et al. (2009) synthesized 2-pyrazoline bearing benzenesulfonamide derivatives, including those derived from this compound. These compounds were evaluated for their anti-inflammatory activity, showcasing the compound's utility in the development of new therapeutic agents (Rathish et al., 2009).

Environmental Applications

In environmental chemistry, Biard et al. (2011) utilizeda derivative of this compound in a study assessing the mass transfer enhancement of volatile organic compounds in a compact scrubber. This study highlighted the potential of advanced oxidation processes to improve air treatment applications, where this compound derivatives played a critical role (Biard et al., 2011).

Applications in Pharmacology

In pharmacology, the compound has been explored for its role in cognitive enhancement. Hirst et al. (2006) reported on SB-399885, a potent 5-HT6 receptor antagonist, where this compound was a key component. This compound showed potential in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Propriétés

IUPAC Name |

3,5-dichloro-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLNEJARVJZSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303937 | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35337-99-6 | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35337-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-hydroxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035337996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-hydroxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

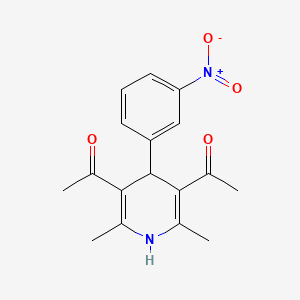

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)

![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B1655292.png)

![9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride](/img/structure/B1655294.png)